N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide
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Overview
Description
N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide is a complex organic compound featuring an indole core, a thiophene ring, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Amide Bond Formation: The final step involves the formation of the amide bond. This can be achieved by reacting the indole derivative with an appropriate amine and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural similarity to natural indole derivatives suggests it could interact with biological targets, such as enzymes or receptors, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anticancer, or antimicrobial activities, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells, due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole core can bind to various receptors or enzymes, modulating their activity. The thiophene ring may enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amide linkage provides stability and specificity in binding.
Comparison with Similar Compounds
Similar Compounds
N-(2-oxo-2-((2-(furan-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
N-(2-oxo-2-((2-(pyridin-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide: Contains a pyridine ring, offering different electronic properties.
Uniqueness
N-(2-oxo-2-((2-(thiophen-2-yl)ethyl)amino)ethyl)-1H-indole-3-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[2-oxo-2-(2-thiophen-2-ylethylamino)ethyl]-1H-indole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-16(18-8-7-12-4-3-9-23-12)11-20-17(22)14-10-19-15-6-2-1-5-13(14)15/h1-6,9-10,19H,7-8,11H2,(H,18,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGPGQHVLKLWYIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)NCC(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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